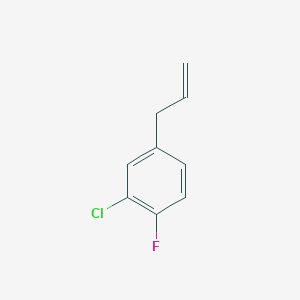

3-(3-Chloro-4-fluorophenyl)-1-propene

Description

Significance of Halogenation in Molecular Design and Reactivity

Halogenation, the process of introducing one or more halogen atoms into a compound, is a cornerstone of molecular design. cymitquimica.com This strategic incorporation of elements like fluorine, chlorine, bromine, or iodine can dramatically alter a molecule's physical, chemical, and biological properties. curlyarrows.com Halogen atoms influence the electronic environment of a molecule through inductive and resonance effects, thereby modifying its reactivity, stability, and intermolecular interactions. For instance, the high electronegativity of fluorine can enhance the metabolic stability and binding affinity of drug candidates. curlyarrows.com

Halogen atoms also serve as versatile synthetic handles. fiveable.me They can act as leaving groups in nucleophilic substitution reactions or participate in a wide array of cross-coupling reactions, enabling the construction of complex carbon skeletons. This utility makes halogenated compounds crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Role of Substituted Propene Moieties in Organic Synthesis and Functional Materials

The propene unit, specifically when substituted to form an allyl group (–CH₂–CH=CH₂), is a highly valuable functional group in organic synthesis. wikipedia.org The allylic position—the saturated carbon adjacent to the double bond—exhibits enhanced reactivity. wikipedia.org This unique reactivity allows for a variety of transformations, including allylic substitution, oxidation, and addition reactions. numberanalytics.comwikipedia.org Allyl groups are also employed as protecting groups for alcohols and amines in multi-step syntheses due to their stability under various conditions and their selective removal. fiveable.meorganic-chemistry.org

In the realm of functional materials, substituted propene moieties are important monomers and building blocks for polymers. The incorporation of these units into polymer backbones can introduce specific functionalities, improve thermal and mechanical properties, and provide sites for cross-linking or further modification. For example, allylbenzene (B44316) and its derivatives are used in coordination-insertion polymerization to create functional polyolefins. rsc.org Polymers with allyl functionalities have also found applications in the biomedical field for drug delivery and tissue engineering. nih.gov

Contextualization of 3-(3-Chloro-4-fluorophenyl)-1-propene within Contemporary Chemical Disciplines

This compound is an organohalogen compound that embodies the principles discussed above. Its structure features a phenyl ring substituted with both a chlorine and a fluorine atom, attached to a 1-propene tail. The presence of the chloro and fluoro substituents creates significant electron-withdrawing effects, which in turn influences the reactivity of the aromatic ring in reactions like electrophilic substitution.

This specific combination of a di-halogenated phenyl ring and a reactive propene moiety makes this compound a compound of interest in several modern chemical disciplines. In medicinal chemistry, its structural motifs are explored for potential pharmacological activities, with preliminary research suggesting that similar compounds may possess cytotoxic effects against certain cancer cell lines. In material science, it serves as a potential monomer for the synthesis of specialized polymers, where the halogen atoms can confer properties such as enhanced flame retardancy and chemical resistance to the final material. The propene group provides a reactive handle for polymerization or further functionalization, making it a versatile building block in synthetic chemistry.

Research Data on this compound

To provide a clearer picture of its synthetic accessibility, the following table summarizes common methods for the preparation of this compound.

| Synthesis Method | Typical Reagents | Key Features |

| Friedel-Crafts Alkylation | 3-chloro-4-fluorobenzene, allyl chloride, Lewis acid catalyst (e.g., AlCl₃) | A primary method for introducing allyl groups to aromatic rings. Regioselectivity is influenced by the directing effects of the existing halogen substituents. |

| Suzuki Coupling | An appropriate boronic acid/ester and an allyl halide | A versatile cross-coupling reaction for forming carbon-carbon bonds. |

| Wittig Reaction | 3-chloro-4-fluorobenzaldehyde (B1582058), an allyl-triphenylphosphonium ylide | Creates the carbon-carbon double bond with control over stereochemistry (Z- or E-isomers) depending on reaction conditions. |

The physicochemical properties of this compound are central to its behavior in chemical reactions and biological systems.

| Property | Value |

| CAS Number | 121626-73-1 chemcd.com |

| Molecular Formula | C₉H₈ClF chemcd.com |

| Molecular Weight | 170.61 g/mol |

| ¹H NMR (CDCl₃) | δ 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 5.85 (m, 1H, CH₂=CH), 3.42 (d, J = 6.8 Hz, 2H, CH₂) |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVULFUQRHJDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373963 | |

| Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121626-73-1 | |

| Record name | 2-Chloro-1-fluoro-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121626-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-3-chloro-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121626731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-3-chloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Chloro 4 Fluorophenyl 1 Propene

Strategic Approaches to Aryl-Substituted Propene Synthesis

The creation of aryl-substituted propenes is a foundational task in organic synthesis, with applications in materials science and medicinal chemistry. The specific arrangement of substituents on the phenyl ring and the placement of the double bond in the propene chain necessitate a strategic, multi-step approach to ensure high yield and purity of the target compound.

Application of Grignard Reagents in Alkylation Steps

Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds. In the synthesis of 3-(3-Chloro-4-fluorophenyl)-1-propene, an allyl Grignard reagent, such as allylmagnesium bromide, is employed to introduce the three-carbon propene precursor. This organomagnesium compound reacts with an electrophilic carbonyl carbon of a substituted benzaldehyde (B42025), in this case, 3-chloro-4-fluorobenzaldehyde (B1582058).

The reaction proceeds via nucleophilic addition of the allyl group to the carbonyl carbon. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.org This step is crucial as it establishes the basic carbon framework of the target molecule. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent and prevent its premature reaction with protic solvents. libretexts.org The immediate product of this reaction is a magnesium alkoxide salt, which upon acidic workup, yields the secondary alcohol, 1-(3-chloro-4-fluorophenyl)but-3-en-1-ol.

Dehydration Protocols for Olefinic Formation

The final step in this synthetic sequence is the formation of the double bond to yield the propene moiety. This is achieved through the dehydration of the secondary alcohol intermediate, 1-(3-chloro-4-fluorophenyl)but-3-en-1-ol. Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. byjus.com

Strong protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are typically used as catalysts. The reaction mechanism involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a π-bond and yielding the desired alkene. In the case of secondary alcohols, this process can proceed via either an E1 or E2 mechanism, depending on the specific reaction conditions. learncbse.in For the synthesis of this compound, the reaction conditions are controlled to favor the formation of the terminal alkene.

Precursor Chemistry and Starting Material Selection

The success of any multi-step synthesis is heavily reliant on the judicious selection of starting materials. The precursors must not only contain the necessary atoms for the final product but also possess the correct reactivity to allow for the desired transformations.

Utilization of Halogenated Benzaldehydes and Benzyl (B1604629) Chlorides

For the synthesis of this compound, a halogenated benzaldehyde is a key starting material. Specifically, 3-chloro-4-fluorobenzaldehyde serves as the aromatic core of the target molecule. The aldehyde functional group provides the necessary electrophilic center for the nucleophilic attack by the Grignard reagent. The presence of the chloro and fluoro substituents on the benzene (B151609) ring is crucial as they are integral parts of the final product's structure. While benzyl chlorides could also be considered as starting materials in other contexts, for a Grignard-based approach targeting a secondary alcohol intermediate, a benzaldehyde is the more direct precursor.

The synthesis of substituted benzaldehydes can be achieved through various methods, including the formylation of the corresponding substituted benzene or the oxidation of the corresponding benzyl alcohol.

Incorporation of Allyl Halides as Propene Precursors

The three-carbon propene unit is introduced into the molecule through the use of an allyl halide. Allyl bromide or allyl chloride are common choices for the preparation of the corresponding allyl Grignard reagent. The reaction of the allyl halide with magnesium metal in an ethereal solvent generates the allylmagnesium halide. pearson.com This organometallic compound is then ready to react with the chosen benzaldehyde. The allylic nature of the halide is important, as it readily forms a stable Grignard reagent and provides the necessary carbon framework for the final propene structure. pearson.com

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. Key factors that significantly influence the reaction's outcome include the choice of solvent and catalyst, as well as precise control over temperature and atmosphere. These elements work in concert to maximize product yield, minimize the formation of impurities, and ensure the reaction proceeds with high fidelity.

Influence of Solvent Systems and Catalyst Employment

The selection of an appropriate solvent and catalyst is paramount in the synthesis of this compound, particularly in common synthetic routes like the Friedel-Crafts alkylation. In this method, a halogenated aromatic precursor, such as 3-chloro-4-fluorobenzene, reacts with an allyl halide. The catalyst, typically a Lewis acid, is crucial for activating the substrate and facilitating the electrophilic attack.

Catalyst Selection: Lewis acids like Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃) are frequently employed to catalyze the reaction. The catalyst's role is to generate a more potent electrophile from the allyl halide, thereby promoting the alkylation of the aromatic ring. The efficiency of the catalyst can be influenced by its concentration and purity.

| Parameter | Influence on Reaction | Examples |

|---|---|---|

| Catalyst | Activates the electrophile, increasing reaction rate and regioselectivity. | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) |

| Solvent | Affects reactant solubility, catalyst activity, and can prevent side reactions. Must be anhydrous. | Dichloromethane |

Temperature and Atmosphere Control for Reaction Fidelity

Maintaining optimal temperature and a controlled atmosphere are critical for ensuring the fidelity of the synthesis, leading to a higher purity of the desired product.

Temperature Control: The reaction temperature must be carefully controlled to balance the rate of reaction with the prevention of undesirable side products, such as oligomers. For the Friedel-Crafts alkylation synthesis of this compound, temperatures are typically maintained in the range of 0–25°C. Lower temperatures can slow the reaction but often lead to higher selectivity and reduced impurity formation. Conversely, higher temperatures may increase the reaction rate but can also promote polymerization of the allyl group or other side reactions.

Atmosphere Control: The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon. This is crucial for preventing the reaction of the highly reactive Lewis acid catalyst with atmospheric moisture, which would lead to its decomposition and a significant reduction in catalytic activity. An inert atmosphere also helps to prevent potential oxidation of the reactants or products, thereby ensuring the integrity of the final compound.

| Parameter | Optimal Condition | Reason for Control |

|---|---|---|

| Temperature | 0–25°C | To balance reaction rate with the minimization of side reactions and impurity formation. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent deactivation of the Lewis acid catalyst by atmospheric moisture and to avoid oxidation. |

Analytical Techniques for Reaction Monitoring and Product Purity Assessment

A suite of analytical techniques is essential for monitoring the progress of the synthesis and for assessing the purity and structural identity of the final product, this compound. These methods provide critical data on reaction completion, the presence of impurities, and confirmation of the target molecule's structure.

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are often used to monitor the consumption of starting materials and the formation of the product over time. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products that may occur with prolonged reaction times.

Product Purity and Identification: Once the reaction is complete, the purity of the isolated product must be rigorously assessed.

High-Performance Liquid Chromatography (HPLC): This is a quantitative method used to determine the purity of the compound. Research-grade material typically exhibits a purity of greater than 98%.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to confirm the molecular weight of the compound (C₉H₇ClF, approximately 170.61 g/mol ) and to identify any volatile impurities. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the precise structure of the molecule. For this compound, ¹H NMR spectroscopy can identify the characteristic signals of the allyl protons and the aromatic protons, confirming the substituent positions on the phenyl ring.

| Technique | Purpose | Key Findings/Data |

|---|---|---|

| HPLC | Quantifies product purity. | Purity typically >98% for research-grade samples. |

| GC-MS | Confirms molecular weight and detects volatile impurities. | Molecular Weight ~170.61 g/mol. |

| ¹H NMR (CDCl₃) | Confirms chemical structure and substituent positions. | δ 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 5.85 (m, 1H, CH₂=CH), 3.42 (d, J = 6.8 Hz, 2H, CH₂) |

Elucidation of Chemical Reactivity and Transformation Pathways

The chemical character of 3-(3-Chloro-4-fluorophenyl)-1-propene is defined by the propene group's susceptibility to addition reactions and the halogenated benzene (B151609) ring's potential for substitution reactions.

Olefinic Reactivity of the Propene Moiety

The carbon-carbon double bond in the propene side chain is an electron-rich center, making it a nucleophile that readily undergoes electrophilic addition reactions. quora.comyoutube.com The general mechanism involves an initial attack by an electrophile on the π-bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. libretexts.org

In the reaction with protic acids like hydrogen halides (HX), the addition is expected to follow Markovnikov's rule. ncert.nic.inyoutube.com The electrophilic H⁺ adds to the terminal carbon of the double bond (C1), resulting in the formation of a more stable secondary benzylic carbocation at C2. This intermediate is stabilized by the adjacent aromatic ring. The subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the final product. libretexts.org The electron-withdrawing nature of the halogenated phenyl group may slightly decrease the nucleophilicity of the double bond compared to simple alkyl-substituted alkenes, but the stability of the benzylic carbocation intermediate is a key factor driving the reaction. jiwaji.edu

Interactive Data Table: Predicted Electrophilic Addition Reactions

| Reaction | Reagent (Electrophile) | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | HBr | 2-Bromo-1-(3-chloro-4-fluorophenyl)propane | Markovnikov |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 1-(3-Chloro-4-fluorophenyl)propan-2-ol | Markovnikov |

The propene moiety is susceptible to various oxidative transformations, leading to a range of functionalized products.

Epoxidation : The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for converting alkenes into epoxides. youtube.comyoutube.com This reaction, known as the Prilezhaev reaction, is expected to yield 2-((3-chloro-4-fluorophenyl)methyl)oxirane. Catalytic systems using hydrogen peroxide in combination with metal catalysts like manganese have also proven effective for the epoxidation of various alkenes. organic-chemistry.orgmdpi.com

Ketone Formation : The Wacker-Tsuji oxidation provides a powerful method for the conversion of terminal alkenes into methyl ketones. libretexts.orgwikipedia.org This palladium-catalyzed reaction uses oxygen as the terminal oxidant and typically employs a copper co-catalyst. wikipedia.orgrsc.org Applying this reaction to this compound is predicted to selectively produce 1-(3-chloro-4-fluorophenyl)propan-2-one. libretexts.orgnih.gov

Interactive Data Table: Predicted Oxidative Transformations

| Transformation | Typical Reagents | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-((3-Chloro-4-fluorophenyl)methyl)oxirane |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O | 1-(3-Chloro-4-fluorophenyl)propan-2-one |

Reduction of the propene double bond can lead to the formation of either the corresponding alkane or an alcohol, depending on the reagents used.

Alkane Formation : Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. tcichemicals.com In the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) and a hydrogen atmosphere, this compound is expected to be reduced to its saturated analogue, 1-chloro-2-fluoro-4-propylbenzene. nih.gov

Alcohol Formation : The hydroboration-oxidation reaction offers a route to alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org The reaction proceeds in two steps: first, the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base. masterorganicchemistry.com This process would yield 3-(3-chloro-4-fluorophenyl)propan-1-ol, where the hydroxyl group is attached to the terminal carbon of the former double bond. masterorganicchemistry.com The hydroboration step is characterized by a concerted, syn-addition of the H and BH₂ groups across the double bond. libretexts.org

Interactive Data Table: Predicted Reductive Transformations

| Transformation | Typical Reagents | Expected Product | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 1-Chloro-2-fluoro-4-propylbenzene | Saturation of C=C bond |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(3-Chloro-4-fluorophenyl)propan-1-ol | Anti-Markovnikov alcohol formation |

Reactivity Profile of the Halogenated Aromatic Ring

The 3-chloro-4-fluorophenyl group is subject to reactions typical of aromatic compounds, with its reactivity and regioselectivity governed by the electronic properties of its substituents.

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho and/or para to the leaving group. libretexts.org The this compound molecule lacks such strong activating groups. Consequently, direct displacement of either the chloride or fluoride (B91410) ions by a nucleophile is expected to be difficult, requiring harsh reaction conditions. science.gov The mechanism for such reactions, when they do occur, typically involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. msu.edubyjus.com The outcome of such reactions on the this compound ring is controlled by the directing effects of the three substituents.

Directing Effects : Both the chloro and fluoro substituents are deactivating yet ortho-, para-directing. organicchemistrytutor.comyoutube.com Their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M), making the ring less nucleophilic than benzene. wikipedia.orgcsbsju.edu The allyl (prop-2-en-1-yl) group is weakly activating and is also an ortho-, para-director.

Position 2 : Ortho to the allyl group and meta to both halogens.

Position 5 : Ortho to the fluorine and meta to the chlorine and allyl groups.

Position 6 : Ortho to the chlorine and para to the allyl group.

Considering these effects, electrophilic attack is most likely to occur at positions 2 and 6, which are activated by the ortho- and para-directing allyl group. Steric hindrance from the adjacent allyl group might disfavor attack at position 2, potentially making position 6 the preferred site for substitution by an incoming electrophile.

Reactivity Profile of the Halogenated Aromatic Ring

Influence of Halogen Substituents on Aromatic Ring Activation/Deactivation

The presence of both a chlorine and a fluorine atom on the phenyl ring of "this compound" significantly influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. Both halogens are classified as deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.comquora.com This deactivation stems from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.

Resonance Effect (+R): Conversely, the lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system through resonance. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the halogen. quora.comyoutube.com

In the case of halogens, the electron-withdrawing inductive effect is significantly stronger than the electron-donating resonance effect. quora.com Consequently, the net result is a deactivation of the aromatic ring, making it less susceptible to electrophilic attack than benzene.

The combined effect of the 3-chloro and 4-fluoro substituents in "this compound" is a pronounced deactivation of the aromatic ring. The inductive withdrawal of two halogen atoms synergistically reduces the ring's electron density. While both halogens are deactivating, fluorine's higher electronegativity results in a stronger inductive effect compared to chlorine. However, the resonance donation from fluorine is also more effective due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

Despite this deactivation, the resonance effect still dictates the regioselectivity of electrophilic substitution. The donation of electron density to the ortho and para positions makes these sites more electron-rich than the meta positions. Therefore, the chloro and fluoro substituents are considered ortho-, para-directors. libretexts.orgmasterorganicchemistry.com In "this compound," the positions ortho and para to the fluorine (and meta to the chlorine) and the position ortho to the chlorine (and meta to the fluorine) will be the preferred sites of electrophilic attack. The precise distribution of products would be influenced by the steric hindrance posed by the existing substituents and the propene group.

The following table provides a general comparison of the relative rates of nitration for some halogenated benzenes compared to benzene, illustrating the deactivating nature of halogens.

| Compound | Relative Rate of Nitration (Benzene = 1) |

| Benzene | 1 |

| Fluorobenzene | 0.15 |

| Chlorobenzene | 0.033 |

| Bromobenzene | 0.030 |

| Iodobenzene | 0.18 |

Reaction Mechanisms and Kinetic Investigations

The reaction mechanisms involving "this compound" can be broadly categorized based on whether the reaction occurs at the aromatic ring or the propene side chain.

Electrophilic Aromatic Substitution: The general mechanism for electrophilic aromatic substitution of the phenyl ring in "this compound" follows a two-step process:

Formation of the Sigma Complex (Arenium Ion): An incoming electrophile (E+) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.comlibretexts.org The presence of the deactivating chloro and fluoro groups slows down this step compared to benzene. The positive charge in the arenium ion is delocalized over the ring, and the stability of this intermediate is enhanced when the electrophile adds to a position ortho or para to the halogen substituents, due to the resonance contribution from the halogen's lone pairs. leah4sci.com

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system, yielding the substituted product. This step is generally fast. masterorganicchemistry.com

Due to the directing effects of the halogen substituents, electrophilic attack will preferentially occur at the positions ortho and para to the fluorine and chlorine atoms. For instance, in a nitration reaction, the nitronium ion (NO2+) would add to the positions that are activated by the resonance effect of the halogens.

Reactions of the Propene Side Chain: The propene group introduces another site of reactivity. It can undergo typical electrophilic addition reactions. For example, reaction with a hydrogen halide (HX) would proceed via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen would add to the terminal carbon of the double bond, and the halide would add to the more substituted carbon, which is benzylic. The stability of this benzylic carbocation would be somewhat reduced by the electron-withdrawing effects of the halogenated phenyl group.

Kinetic Investigations: A thorough search of the scientific literature reveals a lack of specific kinetic studies performed on "this compound." Therefore, detailed kinetic data, such as reaction rate constants and activation energies for its specific reactions, are not available. However, based on the general principles of physical organic chemistry, it can be inferred that the rate of electrophilic aromatic substitution on this compound would be significantly lower than that of benzene or even monosubstituted halobenzenes due to the cumulative deactivating effect of the two halogen substituents. stackexchange.com

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. blueqat.comrsc.orgarxiv.org It is widely employed for its favorable balance between accuracy and computational cost, making it a standard tool for predicting molecular properties. materialsciencejournal.orgresearchgate.net Calculations for molecules similar to 3-(3-Chloro-4-fluorophenyl)-1-propene are often performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results. ajchem-a.combohrium.comnih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.govyoutube.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the π-system of the chlorofluorophenyl ring and the propene double bond, which are the most electron-rich regions. The LUMO is anticipated to be distributed over the entire molecule, particularly the antibonding orbitals of the aromatic ring. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) can influence the energies of these orbitals.

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.0 to 0.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Chemical Reactivity Descriptors: Ionization Potential and Electron Affinity

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Ionization Potential (IP) is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO). Electron Affinity (EA) is the energy released when an electron is added to a molecule, which can be related to the negative of the LUMO energy (EA ≈ -ELUMO). nih.gov These descriptors are fundamental in understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | 5.5 to 6.5 |

| Electron Affinity (EA) | EA ≈ -ELUMO | 0.0 to 1.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface using a color spectrum. researchgate.net Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green and yellow areas correspond to neutral and slightly negative potentials, respectively. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the highly electronegative fluorine and chlorine atoms, as well as the π-electron cloud of the propene double bond. These regions represent the likely sites for electrophilic interactions. Conversely, the regions of positive potential (blue) are anticipated to be located around the hydrogen atoms, identifying them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugation and Charge Delocalization

For this compound, significant hyperconjugative interactions are expected. These include the delocalization of π-electrons from the aromatic ring to the antibonding orbitals of the propene group and vice versa. Additionally, the lone pairs on the chlorine and fluorine atoms can delocalize into the antibonding orbitals of the phenyl ring, further stabilizing the molecule. The magnitude of the stabilization energy E(2) indicates the strength of these interactions. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| π(Cring-Cring) | π(C=Cpropene) | π → π | 15 - 25 |

| π(C=Cpropene) | π(Cring-Cring) | π → π | 5 - 15 |

| lp(F) | σ(Cring-Cring) | lp → σ | 2 - 5 |

| lp(Cl) | σ(Cring-Cring) | lp → σ | 3 - 6 |

Spectroscopic Correlations through Vibrational Frequency Calculations

Theoretical vibrational analysis is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. q-chem.comwiley-vch.de By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. q-chem.com These calculated frequencies, when scaled to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental spectra, aiding in the assignment of observed vibrational bands. ajchem-a.comyoutube.comnih.gov

Theoretical Infrared (IR) and Raman Spectroscopic Analysis

The theoretical IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups. These include stretching and bending vibrations of the aromatic ring, the propene moiety, and the carbon-halogen bonds.

Key predicted vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. youtube.com

Alkenyl C-H stretching: Found just above 3000 cm⁻¹.

C=C stretching (propene): A strong band expected around 1650-1630 cm⁻¹.

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ range. youtube.com

C-F stretching: A strong absorption anticipated in the 1250-1000 cm⁻¹ region.

C-Cl stretching: Expected to appear in the 800-600 cm⁻¹ range.

These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure. researchgate.netencyclopedia.pubnih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H stretch | 3100 - 3050 | Medium | Strong |

| Alkenyl C-H stretch | 3080 - 3010 | Medium | Strong |

| Propene C=C stretch | 1650 - 1630 | Medium-Strong | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Strong | Medium |

| C-F stretch | 1250 - 1100 | Very Strong | Weak |

| C-Cl stretch | 750 - 650 | Strong | Medium |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical and chemical properties. For this compound, rotation can occur around the single bonds, particularly the bond connecting the phenyl ring to the propene group. This rotation gives rise to different conformers with varying energies.

Computational studies on similar molecules, such as 3-phenyl-1-propanol, have utilized techniques to perform a complete conformational analysis, identifying the most stable geometries. acs.org For this compound, a potential energy surface scan would likely reveal the most stable conformer to be one that minimizes steric hindrance between the propene group and the substituents on the aromatic ring.

Assessment of Non-Covalent Interactions (NCI)

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological activity of molecules.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions in real space. protheragen.airesearchgate.net The method is based on the electron density (ρ) and its first derivative. Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. protheragen.ai

The analysis generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:

Blue isosurfaces indicate strong, attractive interactions (e.g., hydrogen bonds).

Green isosurfaces represent weak, van der Waals interactions.

Red isosurfaces signify strong, repulsive interactions (e.g., steric clashes).

For halogenated aromatic compounds like this compound, RDG analysis would be expected to reveal van der Waals interactions associated with the phenyl ring and the propene tail, as well as potential weak hydrogen bonds and halogen bonds involving the chlorine and fluorine atoms. mdpi.com

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of different close contacts. Studies on chalcone (B49325) derivatives containing chloro-fluorophenyl groups provide excellent models for the interactions expected for this compound. nih.govnajah.edu

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts. For a related chalcone, (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the analysis revealed the following significant contacts:

Cl⋯H (13.8%)

C⋯C (12.7%)

Cl⋯Cl (12.4%)

Cl⋯S (10.7%)

F⋯H (10.2%)

H⋯H (10.1%)

C⋯H (8.3%)

This data indicates that interactions involving the halogen atoms (Cl and F) play a major role in the crystal packing. nih.gov For this compound, a similar analysis would likely highlight the importance of H⋯H, C⋯H, Cl⋯H, and F⋯H contacts in its solid-state structure.

| Interaction Type | Contribution (%) in a Related Chalcone Derivative |

|---|---|

| Cl⋯H | 13.8 |

| C⋯C | 12.7 |

| Cl⋯Cl | 12.4 |

| Cl⋯S | 10.7 |

| F⋯H | 10.2 |

| H⋯H | 10.1 |

| C⋯H | 8.3 |

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.comaps.orgrsc.org Organic molecules, particularly those with conjugated π-electron systems, are promising candidates for NLO materials. nih.gov Computational methods are frequently used to predict the NLO response of molecules.

The key molecular properties governing the NLO response are the dipole moment (μ) and the polarizability (α), along with higher-order hyperpolarizabilities (β, γ). researchgate.net

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order (β) and Second-Order (γ) Hyperpolarizabilities

A comprehensive review of available scientific literature and computational chemistry databases did not yield specific research findings or data tables concerning the first-order (β) and second-order (γ) hyperpolarizabilities of the compound this compound. Theoretical characterization of the nonlinear optical (NLO) properties of this specific molecule, which would involve quantum chemical calculations to determine the β and γ tensors, appears to be absent from published studies.

Generally, the computational investigation of hyperpolarizabilities for substituted phenylpropenes would involve methods such as Density Functional Theory (DFT) or ab initio calculations. These studies typically analyze the effect of substituent groups (in this case, chloro and fluoro atoms) on the electronic structure and, consequently, the NLO response of the molecule. The position of these substituents on the phenyl ring is crucial in determining the magnitude of the hyperpolarizability. However, for this compound, such computational data is not publicly available.

Without specific research to cite, no detailed findings or data tables on the first-order and second-order hyperpolarizabilities of this compound can be provided.

Applications in Advanced Chemical Sciences

Medicinal Chemistry and Pharmaceutical Intermediates

The 3-chloro-4-fluorophenyl motif is a recognized pharmacophore in drug discovery, and 3-(3-Chloro-4-fluorophenyl)-1-propene serves as a key starting material for introducing this critical functionality into a variety of molecular scaffolds.

Role as Synthetic Precursor for Bioactive Molecules

The presence of both a chloro and a fluoro substituent on the phenyl ring of this compound influences its electronic properties and reactivity, making it an important intermediate in the synthesis of complex bioactive molecules. mdpi.com This structural arrangement is crucial in the development of various therapeutic agents. For instance, the 3-chloro-4-fluorophenyl moiety has been incorporated into novel pyrrole (B145914) derivatives, which have been investigated for their potential as anticancer agents. researchgate.net The synthesis of these compounds often involves multi-step reaction sequences where the substituted phenylpropane unit is a key component.

Furthermore, this chemical structure is integral to the development of tyrosinase inhibitors. mdpi.comnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Research has shown that incorporating the 3-chloro-4-fluorophenyl fragment into different chemical structures can lead to potent tyrosinase inhibitors. mdpi.com

Exploration of Potential Biological Activities

The inherent structural features of this compound and its derivatives have prompted investigations into their potential biological activities. The unique combination of halogens on the aromatic ring can enhance properties such as metabolic stability and membrane permeability, which are desirable in drug candidates. While direct studies on the biological activity of this compound are not extensively documented, the activities of its derivatives are noteworthy.

For example, pyrrole derivatives containing the 3-chloro-4-fluorophenyl group have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. researchgate.net These studies have shown that the substitution pattern on the pyrrole ring, in combination with the 3-chloro-4-fluorophenyl moiety, plays a crucial role in their cytotoxic effects. nih.gov

Investigation of Antimicrobial Properties of Derivatives

The search for new antimicrobial agents is a critical area of pharmaceutical research. Derivatives of this compound have been explored for their potential antimicrobial properties. The introduction of the halogenated phenyl group into various heterocyclic systems is a common strategy to enhance antimicrobial efficacy. Although specific studies starting from this compound are not detailed, related compounds with the 3-chloro-4-fluorophenyl scaffold have shown promising results. For instance, the synthesis of novel 1,2,4-triazole (B32235) derivatives bearing this moiety could be a promising avenue for developing new antimicrobial agents.

Studies on Molecular Target Interactions and Binding Affinity

Understanding the interaction of small molecules with their biological targets is fundamental to drug design. The 3-chloro-4-fluorophenyl group can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can contribute to high binding affinity.

In the context of tyrosinase inhibition, molecular docking studies have been employed to understand how compounds containing the 3-chloro-4-fluorophenyl moiety bind to the active site of the enzyme. mdpi.com These studies have revealed that this fragment can establish profitable contacts within the catalytic site, contributing to the inhibitory activity. mdpi.com The electronic nature of the chloro and fluoro substituents can influence the strength of these interactions.

Design and Synthesis of Analogue Compounds with Enhanced Efficacy

The structure of this compound provides a template for the design and synthesis of analogue compounds with potentially improved therapeutic properties. By modifying the propene side chain or introducing additional functional groups to the phenyl ring, chemists can fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles.

For example, in the development of tyrosinase inhibitors, researchers have systematically incorporated the 3-chloro-4-fluorophenyl fragment into different chemical scaffolds to enhance inhibitory potency. mdpi.com This strategy has led to the identification of new chemotypes with improved activity compared to their predecessors. mdpi.com

Materials Science and Specialty Chemical Production

Beyond its applications in the pharmaceutical sector, this compound holds potential in the field of materials science, particularly in the synthesis of specialty polymers. The presence of halogen atoms in a monomer can impart desirable properties, such as flame retardancy, to the resulting polymer. Halogenated compounds can act as free radical traps in the vapor phase during combustion, interrupting the burning cycle. nih.gov

While specific research detailing the polymerization of this compound is not widely available, the principles of polymer chemistry suggest its potential as a monomer or co-monomer in the production of flame-retardant materials. The development of such polymers is of significant interest for applications where fire safety is a critical concern. Further research in this area could uncover novel applications for this versatile compound in the production of high-performance, specialty polymers.

Utilization in the Synthesis of Unique Property Materials

The propene moiety in this compound offers a reactive site for various chemical reactions, such as additions and cycloadditions, which are fundamental in synthesizing more complex molecules. The substituted phenyl ring, featuring both chloro and fluoro groups, influences the electronic properties of the molecule. This combination of reactive functionalities makes it a potential building block for creating larger, functional molecules. For instance, derivatives of similar structures have been used to synthesize substituted pyrroles, which are investigated for their biological activity. However, specific examples of materials with unique physical or chemical properties derived directly from this compound are not detailed in the reviewed sources.

Potential as Monomers for Polymer Science Applications

In polymer science, molecules containing a vinyl or allyl group, such as the 1-propene group in this compound, are known as monomers, which can undergo polymerization to form long polymer chains. The process of addition polymerization involves the breaking of the double bond to link monomer units together.

The properties of a resulting polymer are heavily influenced by the structure of the monomer. For this compound, the presence of the bulky and polar 3-chloro-4-fluorophenyl group would be expected to impart specific characteristics to a polymer chain, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to simpler polypropylenes. Fluorinated polymers, in general, are noted for their chemical resistance and thermal stability. Despite this theoretical potential, specific studies documenting the homopolymerization of this compound or its use as a co-monomer in creating polymers with defined properties are not found in the available literature.

Development of Materials with Specific Optical Properties

The optical properties of materials, such as light absorption and emission, are dictated by their molecular structure. The aromatic ring in this compound is a chromophore, a part of a molecule responsible for its color. The substitution pattern with chlorine and fluorine atoms can modulate the electronic transitions within the molecule, thereby influencing its interaction with light.

The synthesis of complex organic molecules, such as porphyrin-based compounds, can lead to materials with tailored photophysical properties for applications in sensors or energy conversion. While this compound contains a functional aromatic ring, research explicitly linking this compound to the synthesis of materials designed for specific optical applications, such as dyes, liquid crystals, or nonlinear optical materials, is not presently available.

Future Directions and Emerging Research Avenues

Advanced Mechanistic Investigations via In Situ Spectroscopy

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The application of advanced in situ spectroscopic techniques to study the synthesis and reactions of 3-(3-chloro-4-fluorophenyl)-1-propene is a promising area for future research. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and in situ Fourier-Transform Infrared (FTIR) spectroscopy allow for the real-time monitoring of reacting species, providing invaluable insights into reaction kinetics, intermediates, and transition states. youtube.comresearchgate.netlongdom.orgwiley.comacs.org

For instance, in situ NMR could be employed to study the mechanism of the Friedel-Crafts alkylation used to synthesize the parent compound. This would allow for the direct observation of the formation of the electrophilic species and any intermediates, helping to elucidate the role of the Lewis acid catalyst and the factors controlling regioselectivity. researchgate.netcardiff.ac.uk Similarly, in situ FTIR could be used to monitor the progress of catalytic reactions involving this compound, providing information on the adsorption of reactants onto catalyst surfaces and the formation of surface-bound intermediates. researchgate.netlongdom.orgdoi.org

These advanced mechanistic studies will not only lead to a more fundamental understanding of the chemistry of this compound but also pave the way for the rational design of more efficient and selective synthetic processes.

| In Situ Technique | Potential Application | Information Gained |

| In Situ NMR | Mechanistic study of Friedel-Crafts alkylation | Reaction kinetics, identification of intermediates, catalyst behavior |

| In Situ FTIR | Monitoring of catalytic hydrogenation | Adsorption of reactants, formation of surface species, catalyst deactivation |

| In Situ Raman | Analysis of polymerization reactions | Monomer conversion, polymer structure, reaction dynamics |

Integration with Machine Learning for Property Prediction and Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from the prediction of molecular properties to the acceleration of drug discovery. nih.govcam.ac.ukharvard.edu For this compound and its derivatives, ML offers a powerful tool to predict a wide range of physicochemical and biological properties, thereby guiding experimental efforts. nih.govescholarship.orgresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound based on their structural features. researchgate.netarxiv.orgmdpi.comnih.gov By training these models on existing experimental data, it is possible to screen large virtual libraries of related compounds to identify those with the highest potential for a desired biological effect, such as anticancer or antimicrobial activity. researchgate.netnih.gov

Furthermore, ML algorithms can be used to predict fundamental physicochemical properties such as solubility, boiling point, and toxicity, which are critical for the development of new materials and pharmaceuticals. nih.govnist.govnih.gov This computational pre-screening can significantly reduce the time and resources required for experimental studies, allowing researchers to focus on the most promising candidates. nih.gov

| Machine Learning Application | Predicted Property | Potential Impact |

| QSAR Modeling | Biological activity (e.g., anticancer) | Accelerated identification of lead compounds in drug discovery |

| Physicochemical Property Prediction | Solubility, toxicity, boiling point | Efficient screening of derivatives for material and pharmaceutical applications |

| Reaction Outcome Prediction | Product yield, stereoselectivity | Optimization of synthetic routes and discovery of novel reactions |

Exploration of Catalytic Applications and Green Chemistry Syntheses

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. researchgate.netresearchgate.net Future research on this compound will likely focus on developing more environmentally benign synthetic methods and exploring its potential applications in catalysis.

Microwave-assisted synthesis is a promising green chemistry approach that can significantly reduce reaction times and energy consumption compared to conventional heating methods. anton-paar.comajrconline.orgslideshare.net The application of microwave irradiation to the synthesis of this compound and its derivatives could lead to more efficient and sustainable processes. researchgate.net Additionally, the exploration of solvent-free reaction conditions or the use of greener solvents would further enhance the environmental profile of its synthesis.

The unique electronic and steric properties of this compound, conferred by its halogen substituents and the reactive alkene group, suggest its potential as a ligand or substrate in catalytic processes. Future studies could investigate its use in transition-metal-catalyzed cross-coupling reactions or as a monomer in polymerization reactions to create novel polymers with tailored properties.

| Green Chemistry Approach | Specific Application | Expected Benefit |

| Microwave-Assisted Synthesis | Synthesis of this compound | Reduced reaction time, lower energy consumption, potentially higher yields |

| Use of Greener Solvents | Replacement of hazardous solvents in synthesis and purification | Reduced environmental impact and improved worker safety |

| Catalysis | Use of solid acid catalysts for Friedel-Crafts reaction | Easier catalyst separation and recycling, reduced waste |

Nanomaterial Integration and Surface Chemistry Studies

The integration of organic molecules with nanomaterials is a rapidly growing field that is leading to the development of novel materials with a wide range of applications in areas such as electronics, sensing, and medicine. nih.gov The functionalization of nanomaterials with this compound is an exciting avenue for future research. cd-bioparticles.netbeilstein-journals.orgmdpi.com

The alkene group in this compound provides a reactive handle for covalent attachment to the surface of various nanomaterials, such as gold nanoparticles, quantum dots, or carbon nanotubes. mdpi.com This surface functionalization can be used to modify the properties of the nanomaterials, for example, by altering their solubility, stability, or electronic characteristics. cd-bioparticles.net

Furthermore, the halogenated phenyl group can influence the interactions of the functionalized nanomaterials with their environment, potentially leading to applications in areas such as targeted drug delivery or chemical sensing. rsc.org The study of the surface chemistry of these hybrid materials, including their self-assembly behavior and interactions with biological systems, will be crucial for realizing their full potential.

| Nanomaterial | Functionalization Strategy | Potential Application |

| Gold Nanoparticles | Thiol-ene click chemistry with the alkene group | Biosensors, targeted drug delivery |

| Carbon Nanotubes | Covalent attachment via radical addition to the alkene | Reinforced polymer composites, nanoelectronics |

| Silica Nanoparticles | Silanization followed by reaction with the alkene | Chromatography, catalysis, controlled release systems |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chloro-4-fluorophenyl)-1-propene, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, halogenated aromatic precursors (e.g., 3-chloro-4-fluorobenzene) can react with allyl halides in the presence of Lewis acids like AlCl₃. Optimal conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to minimize side reactions. Continuous flow reactors have been shown to enhance yield (up to 85%) by improving mixing and heat transfer compared to batch methods .

Q. How is the purity and structural identity of this compound verified in academic research?

- Methodological Answer : Analytical techniques include:

- GC-MS : To confirm molecular weight (C₉H₇ClF, ~166.6 g/mol) and detect volatile impurities.

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chloro and fluoro groups on the phenyl ring, allyl proton signals).

- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase columns with UV detection .

Q. What safety precautions are essential when handling halogenated propenes like this compound?

- Methodological Answer : Key measures include:

- Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³ for similar chlorophenols ).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with diatomaceous earth and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in catalytic cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl and F groups deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) enable selective bond formation with boronic acids. DFT calculations can predict regioselectivity, while in situ IR monitors reaction progress .

Q. What strategies resolve contradictions in reported hydrogenation efficiencies of this compound?

- Methodological Answer : Discrepancies in catalytic hydrogenation yields (e.g., 60–90%) may stem from:

- Catalyst Loading : Pd/C (5–10 wt%) vs. Raney Ni.

- Solvent Polarity : Polar solvents (e.g., ethanol) improve H₂ diffusion.

- Pressure : High-pressure reactors (5–10 bar) enhance conversion. Replicate studies with controlled variables (temperature, H₂ flow rate) and characterize intermediates via LC-MS .

Q. How can researchers design in vitro assays to evaluate the bioactivity of derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., cytochrome P450 inhibition).

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- Cytotoxicity Screening : MTT assays on cell lines (IC₅₀ values) validate therapeutic potential .

Q. What crystallographic techniques confirm the stereoelectronic configuration of derivatives like (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles and torsion. For example, the (E)-isomer shows a dihedral angle of 15.2° between phenyl rings, validated by CCDC deposition (e.g., CCDC 776753) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.